molecular formula C17H12 B165204 11H-Benzo[a]fluorene CAS No. 238-84-6

11H-Benzo[a]fluorene

Cat. No. B165204
CAS RN: 238-84-6
M. Wt: 216.28 g/mol
InChI Key: HKMTVMBEALTRRR-UHFFFAOYSA-N
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Description

11H-Benzo[a]fluorene, also known as Benzo[a]fluorene or Chrysofluorene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H12 . It has a molecular weight of 216.2772 . It is currently listed as a Group 3 carcinogen .


Synthesis Analysis

The synthesis of 11H-Benzo[a]fluorene involves several steps. In one study, methyl-11H-benzo[a]fluorene-11-carboxylate was converted to the corresponding diester with hydrolysis and decarboxylation yielding 11H-benzo[a]fluorene-11-propionic-acid, which was converted to its acid chloride and cyclized to the critical ketone intermediate .


Molecular Structure Analysis

The molecular structure of 11H-Benzo[a]fluorene can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

11H-Benzo[a]fluorene has a molecular weight of 216.2772 . It is not combustible . The substance has a boiling point of 686.2 K and a melting point between 462 and 463 K .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

  • The synthesis of 11H-benzo[b]fluorene derivatives through biradicals generated from benzoenyne-allenes has been achieved. This involves a sequence of reactions leading to the formation of compounds like 11H-benzo[b]fluoren-11-ols and 1H-cyclobut[a]indenes (Li, Zhang, Petersen, & Wang, 2001).

  • A study on Peterson Olefination revealed unexpected rearrangements in the synthesis of polycyclic aromatic enes series, including 11H-benzo[a]fluorene derivatives (Assadi, Pogodin, & Agranat, 2011).

  • Research shows that benzo[b]fluorene can be formed from compounds like (±)-2,2′-Spirobiindan-1,1′-dione in a strongly acidic medium, demonstrating the compound's formation via water elimination from 1,3-diols (Schönberg & Sidky, 1974).

Photophysical and Chemical Properties

  • The synthesis and analysis of substituted 9-aryl-9H-fluorenes from triarylcarbinols have been conducted, focusing on compounds like 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a] fluorene, revealing insights into their chemo-selective properties and kinetics (Teng et al., 2013).

  • The excited state intramolecular proton transfer (ESIPT) in 10-hydroxy-11H-benzo[b]fluoren-11-one was studied, revealing differences in photophysics between isomers and highlighting the impact of structural changes on material properties (Piechowska & Angulo, 2019).

Environmental and Analytical Applications

  • A study on size-segregated atmospheric particles found various oxygenated polycyclic aromatic hydrocarbons (OPAH) including 11H-benzo[a]fluorene, providing insights into environmental pollution and analytical techniques for identifying such compounds (Allen et al., 1997).

  • The synthesis of 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene via benzannulated enyne–allenes, used for Schmittel cascade cyclization reactions, shows the application of 11H-benzo[b]fluorene in complex organic synthesis (Wang et al., 2011).

properties

IUPAC Name

11H-benzo[a]fluorene
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InChI

InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-10H,11H2
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InChI Key

HKMTVMBEALTRRR-UHFFFAOYSA-N
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Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3
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Molecular Formula

C17H12
Record name BENZO(a)FLUORENE
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DSSTOX Substance ID

DTXSID3075204
Record name 11H-Benzo[a]fluorene
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Molecular Weight

216.28 g/mol
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Physical Description

Colorless solid; [ICSC] Plate-like crystals, insoluble in water; [MSDSonline], COLOURLESS PLATE-LIKE CRYSTALS.
Record name 1,2-Benzofluorene
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Boiling Point

405 °C, 399 °C
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Solubility

In water, 0.045 mg/L at 25 °C, Slightly soluble in ethanol; soluble in ether, benzene, chloroform, Solubility in water: very poor
Record name Benzo(a)fluorene
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Vapor Pressure

0.00000468 [mmHg], 2.43X10-7 mm Hg at 25 °C
Record name 1,2-Benzofluorene
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Product Name

11H-Benzo[a]fluorene

Color/Form

White or off-white powder, Platelets from acetone or acetic acid, Colorless plate like crystals, Beige powder[Sigma-Aldrich; Product Information for 11H-Benzo

CAS RN

238-84-6, 30777-18-5
Record name 11H-Benzo[a]fluorene
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Melting Point

189.6 °C, 189 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
S Amin, N Hussain, K Huie, G Balanikas… - Polynuclear Aromatic …, 1985 - hero.epa.gov
The dihydrodiol metabolities of benzo (b) fluoranthene (205992) and benzo (j) fluoranthene (205823) were synthesized and identified. Metabolism experiments were conducted via the …
Number of citations: 0 hero.epa.gov
CA Baratay, W Li, M Mathiew, L Yu… - Advanced Synthesis …, 2022 - Wiley Online Library
A synthetic method to prepare 11H‐benzo[a]fluorenes and 13H‐indeno[1,2‐l]phenanthrenes that relies on the gold(I)‐ and Brønsted acid‐mediated deacyloxylative cycloaromatisation …
Number of citations: 0 onlinelibrary.wiley.com
SH Li, CH Xu - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
The title compound, C20H18, contains four approximately coplanar fused rings: three six- and one five-membered. In the crystal structure, molecules form columnar stacks along the a …
Number of citations: 0 scripts.iucr.org
BS Gore, CH Chiang, CC Lee, YL Shih, JJ Wang - Organic Letters, 2020 - ACS Publications
Unprecedented chemo- and regioselective synthesis of benzo[a]fluorenes and naphthamide-substituted benzo[a]fluorenes were constructed from the reaction of (E)-2-aroyl-3-(2-(…
Number of citations: 0 pubs.acs.org
M Teng, Y Liu, S Li, G Huang, J Jiang, L Wang - RSC advances, 2013 - pubs.rsc.org
9-Aryl-fluorenes were synthesized conveniently from triarylcarbinols in the presence of TsOH. Notably, the orientation of the intramolecular aromatic substitution reaction was dictated by …
Number of citations: 0 pubs.rsc.org
NI Shuikin, LA Érivanskaya, Y Ai-hsi… - Bulletin of the Academy …, 1963 - hero.epa.gov
The transformations of 2-octylnaphthalene, 2-(2-methylcyclohexenyl) naphthalene, and 2-(2-ethylcyclohexenyl) naphthalene were investigated in presence of an alumia-chromium …
Number of citations: 0 hero.epa.gov
N Assadi, S Pogodin, S Cohen, I Agranat - Structural Chemistry, 2014 - Springer
(E)-11H-bisbenzo [a] fluorenylidene (E-6) was synthesized by Barton’s double extrusion diazo-thione coupling method from 11H-benzo [a] fluoren-11-thione (11) and 11-diazo-11H-…
Number of citations: 0 link.springer.com
M Mandal, R Balamurugan - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
Fluorene‐based polyaromatic hydrocarbons are renowned compounds for materials applications. Herein, a straightforward route via in situ acetal formation has been presented to …
Number of citations: 0 onlinelibrary.wiley.com
S Dutt, A Banerjee, TK Karmarkar - INDIAN JOURNAL OF …, 1982 - hero.epa.gov
SYNTHESES OF 3-METHOXY-10-METHYL-11H-BENZO[A]FLUORENE AND (+1-)-9-BETA- CARBOXY-10-BETA-METHYL-3-OXO-1,2,3,4,6B,7,8,9,10,10A-DECAHYDRO-11H-BENZO [A]FLUORENE …
Number of citations: 0 hero.epa.gov
MD Banciu, C Hada, L Parvulescu, A Petride… - Revue Roumaine de …, 1996 - hero.epa.gov
The title hydrocarbon (11) reacts thermally by two competitive routes:(a) a retrodiene reaction affording anthracene and (b) a sequence of isomerizations generating 9, 10-dihydro-9, 10-…
Number of citations: 0 hero.epa.gov

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